2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid
CAS No.: 951626-75-8
Cat. No.: VC8160011
Molecular Formula: C11H8FNO2S
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951626-75-8 |
---|---|
Molecular Formula | C11H8FNO2S |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 2-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid |
Standard InChI | InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-13-6-9(16-11)5-10(14)15/h1-4,6H,5H2,(H,14,15) |
Standard InChI Key | LPYNKSFOSHIPBF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)F |
Canonical SMILES | C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)F |
Introduction
Structural and Chemical Characterization
2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid is a fluorinated thiazole derivative with a carboxylic acid side chain. Its structure consists of a thiazole ring substituted at position 2 with a 4-fluorophenyl group and at position 5 with a methyl group linked to an acetic acid moiety. The compound’s molecular formula is C₁₀H₇FNO₂S, and its molecular weight is 237.25 g/mol .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₇FNO₂S | |
Molecular Weight | 237.25 g/mol | |
SMILES | LPYNKSFOSHIPBF-UHFFFAOYSA-N | |
InChIKey | LPYNKSFOSHIPBF-UHFFFAOYSA-N | |
Purity | ≥98% |
The thiazole core is electron-deficient due to the fluorophenyl substituent, which enhances reactivity in nucleophilic substitution and cycloaddition reactions. The acetic acid group introduces solubility and hydrogen-bonding capacity, making the compound suitable for further functionalization .
Synthetic Routes and Methodologies
The synthesis of 2-(2-(4-fluorophenyl)thiazol-5-yl)acetic acid typically involves multistep reactions, leveraging established thiazole-forming methods. Below is a generalized approach based on related thiazole derivatives :
Table 2: Synthetic Pathway Overview
Step | Reaction Type | Reagents/Conditions | Intermediate/Outcome |
---|---|---|---|
1 | Thiazole Ring Formation | 2-Chloro-1-(4-fluorophenyl)ethanone + Thiourea | 2-(4-Fluorophenyl)thiazol-5-amine |
2 | Bromination | NBS, AIBN, CCl₄ | 5-Bromo-2-(4-fluorophenyl)thiazole |
3 | Nucleophilic Substitution | Bromoacetic acid, K₂CO₃ | 2-(2-(4-Fluorophenyl)thiazol-5-yl)acetic acid |
Detailed Mechanism:
-
Thiazole Core Synthesis:
The thiazole ring is constructed via the Hantzsch reaction or condensation of 2-chloro-1-(4-fluorophenyl)ethanone with thiourea. This step yields 2-(4-fluorophenyl)thiazol-5-amine . -
Functionalization:
Bromination at the 5-position using N-bromosuccinimide (NBS) or other halogenating agents generates the bromo intermediate. Subsequent nucleophilic displacement with bromoacetic acid introduces the acetic acid side chain . -
Purification:
The final product is purified via crystallization or column chromatography, achieving >98% purity .
Physicochemical Properties and Stability
Table 3: Physicochemical Attributes
Property | Value | Source |
---|---|---|
Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | |
Thermal Stability | Stable up to 250°C | |
Acid-Base Behavior | Weakly acidic (pKa ~2.5–3.0) |
The compound exhibits moderate lipophilicity (logP ~2.16), influenced by the fluorophenyl group, which enhances membrane permeability . Its stability under acidic or basic conditions is critical for applications in drug conjugation or prodrug design.
Hypothetical Applications:
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Drug Conjugation: The acetic acid group may serve as a linker for targeted drug delivery systems (e.g., antibody-drug conjugates) .
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Enzyme Inhibition: Structural similarity to kinase inhibitors (e.g., CDK2/9 inhibitors) suggests potential in cancer therapy .
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Antimicrobial Agents: Fluorinated thiazoles are known to disrupt microbial membranes, warranting further study .
Challenges and Future Research
-
Synthetic Optimization:
Current routes require harsh conditions (e.g., high-temperature reflux). Greener methods, such as microwave-assisted synthesis, could improve efficiency . -
Biological Profiling:
Systematic screening for anticancer, antimicrobial, or antiviral activity is essential to validate therapeutic potential. -
Toxicity and Pharmacokinetics:
In vivo studies are needed to assess bioavailability, metabolism, and safety profiles.
Comparative Analysis with Related Compounds
Table 5: Structural and Functional Comparisons
Compound | Key Differences | Advantages |
---|---|---|
2-[2-(4-Fluoroanilino)-4-thiophen-2-yl-5-thiazolyl]acetic acid | Thiophene and anilino groups | Enhanced π-conjugation for redox activity |
2-(2-Amino-4-(4-fluorophenyl)thiazol-5-yl)acetic acid | Amino group at position 4 | Higher reactivity for cross-coupling |
The target compound’s fluorophenyl group provides steric and electronic modulation, balancing solubility and reactivity compared to bulkier analogs .
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